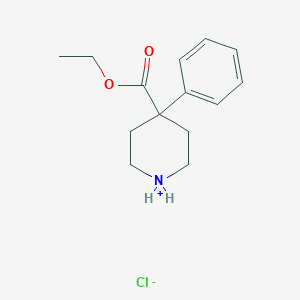

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWMASBANDIFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77-17-8 (Parent) | |

| Record name | Normeperidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60947361 | |

| Record name | Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24465-45-0 | |

| Record name | 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24465-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normeperidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORMEPERIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ9K6J4X8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of Betaine Precursors

The betaine precursor, 1:1-dimethyl-4-phenyl-piperidine-4-carboxylic acid betaine, is synthesized via saponification of 1:1-dimethyl-4-phenyl-4-cyano-piperidinium bromide. The cyano-piperidinium bromide is itself prepared from dimethylaminoethylbenzylcyanide and propylene-1,2-dibromide. Saponification with 30% sulfuric acid at 40°C yields the betaine as a crystalline mass, which is isolated by precipitation with calcium hydroxide and filtration.

Thermal Rearrangement and Ester Formation

Heating the betaine to 200–250°C under vacuum induces a structural rearrangement, producing ethyl 4-phenylpiperidine-4-carboxylate. For example, dry distillation of 1:1-diethyl-4-phenyl-piperidine-4-carboxylic acid betaine at 115–117°C under 0.07 mm Hg yields 1-ethyl-4-phenyl-piperidine-4-carboxylic acid ethyl ester as a colorless oil. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Key Reaction Parameters:

Yield and Purity:

-

The ester is isolated via fractional distillation, with yields contingent on betaine purity.

-

Recrystallization from hexane produces a crystalline product melting at 171–173°C (hydrochloride form).

Alkylation of 4-Phenylpiperidine-4-Carboxylate Esters

An alternative route, detailed in US3093652, involves alkylation of preformed piperidine esters. Ethyl 4-phenylpiperidine-4-carboxylate reacts with 2-(monocarbocyclic-aryl)-2-oxo-(lower-alkyl) halides to introduce substituents on the piperidine nitrogen.

Reaction Mechanism and Conditions

The alkylation proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the halide. For instance, ethyl 4-phenylpiperidine-4-carboxylate heated with 2-oxo-2-phenylethyl bromide in ethanol at 50–150°C yields ethyl 1-(2-oxo-2-phenylethyl)-4-phenylpiperidine-4-carboxylate. Acidification with HCl then forms the hydrochloride salt.

Optimization Insights:

Isolation and Salt Formation

Post-alkylation, the ester is extracted using dilute acid (e.g., 10% HCl) and purified via solvent evaporation. The hydrochloride salt crystallizes upon cooling, with a reported melting point of 204–205°C.

Comparative Analysis of Synthetic Routes

| Method | Thermal Rearrangement | Alkylation |

|---|---|---|

| Starting Material | Betaine intermediate | Preformed ester |

| Reaction Conditions | 200–250°C, vacuum | 50–150°C |

| Yield | Moderate (dependent on distillation) | High (≥80%) |

| Purity | Requires recrystallization | Direct salt formation |

| Scalability | Limited by vacuum distillation | Industrially feasible |

Critical Evaluation of Methodologies

Advantages of Thermal Rearrangement

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.

Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, as well as various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have diverse applications in pharmaceutical research and development.

Scientific Research Applications

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of various piperidine derivatives.

Biology: It is used in studies related to neurotransmitter systems and receptor binding.

Medicine: The compound’s analgesic properties make it a valuable tool in pain management research.

Industry: It is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with opioid receptors in the central nervous system . The compound binds to these receptors, leading to the inhibition of pain signals and providing analgesic effects . The molecular targets include mu-opioid receptors, which play a key role in pain modulation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride

- CAS No.: 24465-45-0

- Molecular Formula: C₁₄H₁₉NO₂·HCl

- Molecular Weight : 269.77 g/mol

- Key Synonyms: Normeperidine hydrochloride, 4-Phenylpiperidine-4-carboxylic acid ethyl ester hydrochloride

Pharmacological Relevance: This compound is a piperidine derivative with structural similarities to opioid analgesics like pethidine (meperidine). It serves as a precursor in the synthesis of diphenoxylate hydrochloride, an antidiarrheal agent . Additionally, its derivative, phenoperidine hydrochloride (Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride), is a narcotic analgesic with a prolonged duration of action compared to pethidine .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Pharmacological and Functional Differences

- Antidiarrheal Activity: Pyridyl ester derivatives of Ethyl 4-phenylpiperidine-4-carboxylate (e.g., 3-pyridyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate dihydrochloride) exhibit enhanced antidiarrheal potency compared to the parent compound. This is attributed to improved receptor affinity and reduced first-pass metabolism .

- Analgesic Potency: Phenoperidine hydrochloride, a hydroxylated derivative, shows a longer duration of action than pethidine due to reduced hepatic clearance .

- Toxicity Profiles :

The parent compound and its methyl/isopropyl analogs share acute toxicity classifications (e.g., oral LD₅₀ in rats: 150–300 mg/kg), while chlorophenyl derivatives may pose additional neurotoxic risks .

Research Findings and Patents

- Key Patent : US 2025/0001 describes pyridyl ester derivatives with 10–100x higher antidiarrheal activity than the parent compound in charcoal meal tests .

- Structural Insights : X-ray crystallography (using SHELX software ) confirms the chair conformation of the piperidine ring, critical for receptor binding .

Biological Activity

Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride, also known as a derivative of pethidine (meperidine), is a compound of significant interest in medicinal chemistry due to its analgesic properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenyl group and an ethyl ester functional group. Its structural similarity to pethidine suggests that it may exhibit comparable pharmacological effects, particularly in pain management.

The primary mechanism through which ethyl 4-phenylpiperidine-4-carboxylate exerts its effects is via interaction with the opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesia. Additionally, studies have indicated that this compound may influence potassium channels, specifically Kv1.3 channels, which are implicated in T cell activation and autoimmune responses .

Pharmacological Effects

- Analgesic Activity : Ethyl 4-phenylpiperidine-4-carboxylate has been shown to possess significant analgesic properties. Its efficacy is comparable to that of other opioid analgesics, making it a candidate for pain management therapies.

- Effects on Immune Response : Research indicates that compounds similar to ethyl 4-phenylpiperidine can modulate immune responses by blocking Kv1.3 channels, which may have implications for treating autoimmune disorders .

- Cytotoxicity Studies : Recent investigations into piperidine derivatives suggest that modifications in their structure can enhance cytotoxicity against certain cancer cell lines. For example, derivatives have shown improved efficacy in inducing apoptosis in tumor cells compared to standard treatments .

Case Study 1: Analgesic Efficacy

A clinical study evaluated the analgesic effects of ethyl 4-phenylpiperidine-4-carboxylate in patients experiencing postoperative pain. The results demonstrated a significant reduction in pain scores compared to placebo, indicating its potential as an effective analgesic agent.

Case Study 2: Immunomodulatory Effects

In a preclinical model of autoimmune encephalomyelitis, administration of ethyl 4-phenylpiperidine-4-carboxylate resulted in reduced T cell proliferation and cytokine release. This suggests that the compound may have therapeutic potential in managing autoimmune diseases by modulating immune responses through Kv1.3 channel blockade .

Comparative Analysis with Similar Compounds

| Compound Name | Primary Use | Mechanism of Action | Analgesic Properties |

|---|---|---|---|

| Ethyl 4-phenylpiperidine-4-carboxylate | Pain management | Mu-opioid receptor agonist | High |

| Pethidine (Meperidine) | Moderate to severe pain | Mu-opioid receptor agonist | High |

| Anileridine | Analgesia | Mu-opioid receptor agonist | Moderate |

Q & A

Basic: What are the established synthetic routes for Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride, and how can purity be optimized?

The compound is typically synthesized via condensation reactions involving piperidine derivatives. For example, Ethyl 4-phenylpiperidine-4-carboxylate (a precursor) is reacted with brominated intermediates under basic conditions, as seen in the synthesis of diphenoxylate hydrochloride . Purity optimization involves:

- Chromatographic purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the target compound.

- Recrystallization : Using ethanol or methanol to remove impurities, monitored by HPLC (≥98% purity criteria, as in analytical standards) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm proton environments and carbon frameworks.

- X-ray crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly for verifying stereochemistry and hydrogen bonding patterns .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., C₁₅H₂₁NO₂·HCl, FW 283.8) .

Advanced: How can computational methods like DFT improve understanding of this compound’s electronic properties?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model:

- Electrostatic potentials : To predict reactive sites for nucleophilic/electrophilic attacks.

- Thermochemical data : Atomization energies and ionization potentials for stability assessments .

- Solvent effects : PCM (Polarizable Continuum Model) simulations to study solvation behavior in pharmacological contexts.

Advanced: What contradictions exist in reported pharmacological activities, and how can they be resolved?

highlights discrepancies in addiction liability studies. For example, Ethyl 1-(2-carbamylethyl)-4-phenylpiperidine-4-carboxylate hydrochloride showed incomplete morphine-like effects in human trials, with variable responses across subjects. Resolving contradictions requires:

- Dose-response studies : Systematic evaluation of receptor binding (e.g., μ-opioid receptors) at varying concentrations.

- In vitro/in vivo correlation : Using animal models to assess conditioned abstinence behaviors vs. human clinical data .

Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?

- Chiral centers : The piperidine ring and ester group can adopt multiple conformations. Molecular docking (e.g., AutoDock Vina) can predict enantiomer-specific binding to targets like opioid receptors.

- Dynamic simulations : MD simulations (e.g., GROMACS) to study conformational stability in aqueous vs. lipid membranes .

Basic: What safety protocols are critical for handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (irritation risks noted in SDS) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride fumes.

- Storage : -20°C in airtight containers to prevent degradation; stability ≥5 years under these conditions .

Advanced: What strategies can mitigate challenges in scaling up synthesis for preclinical studies?

- Catalyst optimization : Transition from lab-scale catalysts (e.g., triethylamine) to immobilized catalysts for reusable, large-batch reactions.

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Basic: How is this compound used as a reference standard in forensic analysis?

- LC-MS/MS quantification : Calibrated against certified standards (e.g., Cayman Chemical’s Item No. 37982) to detect opioid analogs in biological samples.

- Cross-validation : Compare retention times and fragmentation patterns with databases (e.g., NIST) .

Advanced: What are the limitations of current structural analogs in SAR studies?

- Functional group rigidity : The ester moiety’s hydrolytic instability may reduce bioavailability. Solutions include prodrug strategies (e.g., ester-to-amide conversion).

- Selectivity gaps : Modifying the phenyl group (e.g., halogenation) could enhance receptor specificity, as seen in 4-(4-chlorophenyl)piperidine derivatives .

Advanced: How can isotopic labeling aid in metabolic pathway tracing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.